molecular formula C10H12O4 B154750 2-Hydroxyethyl phenoxyacetate CAS No. 1984-60-7

2-Hydroxyethyl phenoxyacetate

Cat. No. B154750
CAS RN: 1984-60-7
M. Wt: 196.2 g/mol
InChI Key: ZHOYGDJJZRTPRS-UHFFFAOYSA-N
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Description

2-Hydroxyethyl phenoxyacetate is a chemical compound with the molecular formula C10H12O4 . It is a main product in the chemistry industry . This compound is used in the production of special chemicals and is also used as a fragrance agent .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl phenoxyacetate consists of a phenoxyacetate group attached to a 2-hydroxyethyl group . The molecular weight of this compound is 196.2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxyethyl phenoxyacetate are not detailed in the search results, a study mentions the use of a similar compound, 2-Hydroxyethyl acrylate, in the synthesis of polymer-encapsulated pigments via emulsion polymerization . This suggests that 2-Hydroxyethyl phenoxyacetate could potentially participate in similar reactions.


Physical And Chemical Properties Analysis

2-Hydroxyethyl phenoxyacetate has a density of 1.196 g/cm³ and a refractive index of 1.523 . It is a main product in the chemistry industry .

Scientific Research Applications

Analytical Method Development

A study by Jäger et al. (2022) developed a sensitive LC-MS/MS method for quantifying 2-Hydroxyethyl phenoxyacetate metabolites in human urine and blood. This method aids in assessing human exposure to the compound, crucial in environmental and occupational health studies (Jäger et al., 2022).

Biomedical Polymer Research

Zhang et al. (2012) investigated the use of biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers, which are relevant for various biomedical applications, including drug delivery systems (Zhang et al., 2012).

Environmental Toxicology

Turek et al. (2020) explored the ecotoxicity of ammonium chlorophenoxyacetate derivatives, including those related to 2-Hydroxyethyl phenoxyacetate, towards aquatic organisms. This research is significant for assessing the environmental impact of phenoxyacetate derivatives (Turek et al., 2020).

Water Treatment Technologies

Ghoshdastidar and Tong (2013) studied the treatment of herbicides, including phenoxyacetic acids, using membrane bioreactor (MBR) technology. This research contributes to developing efficient methods for breaking down toxic herbicides in water, highlighting potential applications of 2-Hydroxyethyl phenoxyacetate in water purification (Ghoshdastidar & Tong, 2013).

Herbicide Analysis and Degradation

Farran and Ruiz (2004) conducted a degradation study of phenoxy acid herbicides, including methods for their analysis using micellar electrokinetic capillary chromatography. This research is valuable for understanding the degradation pathways and environmental fate of phenoxyacetic acids (Farran & Ruiz, 2004).

properties

IUPAC Name

2-hydroxyethyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGDJJZRTPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062096
Record name 2-Hydroxyethyl phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl phenoxyacetate

CAS RN

1984-60-7
Record name 2-Hydroxyethyl 2-phenoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-phenoxy-, 2-hydroxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-phenoxy-, 2-hydroxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethyl phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl phenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2-liter, 3-neck, round-bottom flask was equipped with a heating jacket, thermocouple and Dean-Stark apparatus for water removal. The flask was charged with 152 g (1.0 mole) phenoxyacetic acid, 62 g (1.0 mole) ethylene glycol, 22 g p-toluenesulfonic acid, 260 ml mixed xylenes and swept with nitrogen and sealed under a nitrogen balloon. The flask contents were heated to a pot temperature of 150° C. for 1/2 hour wherein 23 ml of water were collected and the reaction system cooled. Volatiles were removed at 110° C. in 4 mm of Hg vacuum to give a waxy white solid, IR shows formation of ester and disappearance of acid carbonyl, and mass spectrometry shows the molecular weight of 196.
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Synthesis routes and methods II

Procedure details

Into a 5000 ml. 3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap were weighed 924 gms. of phenoxyacetic acid. There were added 2 gms. toluene sulfonic acid as catalyst and 100 mls. of benzene. Heating was started with stirring and there were added 2270 gms. of ethylene glycol. At reflux temperature water was collected and taken off. After 11 and 1/2 hours of refluxing the reaction mixture was transferred to a 6 liter separatory funnel where excess ethylene glycol was separated and recovered. The benzene layer was extracted with hot water and sodium bicarbonate and the benzene layer was filtered warm through a molecular sieve to remove residual water. The benzene extract was allowed to stand overnight and the crystals which formed were removed by filtration and dried in a vacuum oven. A total of 370.2 gms. product was recovered, m.p. 61°-63° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Cancellieri, D ML, M Date… - Food and …, 2020 - fragrancematerialsafetyresource …
… 2-Hydroxyethyl phenoxyacetate was evaluated for genotoxicity, repeated dose toxicity, … evaluated based on UV spectra; 2hydroxyethyl phenoxyacetate is not expected to be phototoxic/…
AM Api, D Belsito, S Biserta, D Botelho… - Food and Chemical …, 2020 - ohsu.elsevierpure.com
RIFM fragrance ingredient safety assessment, 2-hydroxyethyl phenoxyacetate, CAS Registry Number 1984-60-7 — Oregon Health & Science University … RIFM fragrance …
Number of citations: 11 ohsu.elsevierpure.com
NA Meanwell, MJ Rosenfeld, AK Trehan… - Journal of medicinal …, 1992 - ACS Publications
4, 5-Diphenyl-2-oxazolenonanoic acid (2) and 2-[3-[2-(4, 5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (3) were previously identified as nonprostanoid prostacyclin (PGI2) mimetics …
Number of citations: 40 pubs.acs.org
M Viviano, TN Glasnov, B Reichart… - … Process Research & …, 2011 - ACS Publications
Three different continuous flow strategies for the generation of important 4-aryl-2-butanone derivatives including the anti-inflammatory drug nabumetone [4-(6-methoxy-2-naphthalenyl)-…
Number of citations: 89 pubs.acs.org
A Wirwis, J Feder-Kubis, AM Trzeciak - Molecular Catalysis, 2018 - Elsevier
Allylic alcohols, 1-buten-3-ol, 1-penten-3-ol and 1-octen-3-ol, reacted with aryl iodides (iodotoluene, 4-iodotoluene, 4-iodophenol and 4-iodanisole) under Heck reaction conditions to …
Number of citations: 8 www.sciencedirect.com

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